[1-(Methylethyl)pyrazol-5-yl]methylamine
Overview
Description
[1-(Methylethyl)pyrazol-5-yl]methylamine: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is known for its unique structure, which includes a pyrazole ring substituted with a methylethyl group and a methylamine group.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that [1-(Methylethyl)pyrazol-5-yl]methylamine might interact with its targets in a similar manner.
Result of Action
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylethyl)pyrazol-5-yl]methylamine typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method includes the alkylation of 1-methylpyrazole with methylethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: [1-(Methylethyl)pyrazol-5-yl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylamine group, where nucleophiles like halides or alkoxides replace the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or THF.
Substitution: Halides, alkoxides; in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [1-(Methylethyl)pyrazol-5-yl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, to modulate physiological processes.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for manufacturing agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-5-ylmethanamine
- N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
Comparison: Compared to similar compounds, [1-(Methylethyl)pyrazol-5-yl]methylamine is unique due to its methylethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVNGCYOZPTKQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007505-19-2 | |
Record name | [1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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